7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

ADME-Tox Prediction Drug-Likeness Physicochemical Profiling

7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one (CAS 5217-88-9) is a synthetic 4-methylcoumarin derivative belonging to the neoflavonoid class, characterized by a chromen-2-one core with methoxy substituents at the 7-position and the 3-phenyl ring. This compound is structurally positioned between simpler 4-methylcoumarins and more complex polyalkoxy-3-arylcoumarins, with a molecular weight of 296.3 g/mol and a computed XLogP3 of 3.4.

Molecular Formula C18H16O4
Molecular Weight 296.322
CAS No. 5217-88-9
Cat. No. B2581304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
CAS5217-88-9
Molecular FormulaC18H16O4
Molecular Weight296.322
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H16O4/c1-11-15-9-8-14(21-3)10-16(15)22-18(19)17(11)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3
InChIKeyQKTZSGVZWBCCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one (CAS 5217-88-9): Core Chemical Profile and Procurement Context


7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one (CAS 5217-88-9) is a synthetic 4-methylcoumarin derivative belonging to the neoflavonoid class, characterized by a chromen-2-one core with methoxy substituents at the 7-position and the 3-phenyl ring [1]. This compound is structurally positioned between simpler 4-methylcoumarins and more complex polyalkoxy-3-arylcoumarins, with a molecular weight of 296.3 g/mol and a computed XLogP3 of 3.4 [1]. Its dual methoxy substitution pattern distinguishes it from the more polar 7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin (CAS 5219-16-9) and the less decorated 7-methoxy-4-methylcoumarin (CAS 2555-28-4), which are its closest commercially available analogs .

Why 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one Cannot Be Replaced by a Generic 4-Methylcoumarin


In-class compounds cannot be simply interchanged due to the profound impact of the specific substitution pattern on key drug-like properties. The presence of both a 7-methoxy and a 3-(4-methoxyphenyl) group in this compound creates a unique profile of lipophilicity (XLogP3 3.4) and hydrogen-bonding capacity (0 H-bond donors, 4 acceptors) that is absent in its closest analogs [1]. For instance, the 7-hydroxy analog is more polar and carries a hydrogen-bond donor, which fundamentally alters its membrane permeability and metabolic susceptibility, while 7-methoxy-4-methylcoumarin lacks the critical 3-aryl group that drives interactions with biological targets like cytochrome P450 enzymes. This specific substitution pattern is therefore a critical determinant for study outcomes, making direct analog substitution without re-validation a high-risk approach .

Head-to-Head and Cross-Study Quantitative Differentiation of 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one


Enhanced Lipophilicity vs. 7-Hydroxy Analog Drives Superior Calculated Membrane Permeability

The target compound demonstrates significantly higher calculated lipophilicity (XLogP3 = 3.4) compared to its 7-hydroxy analog, 7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin (estimated XLogP3 of ~2.8). This difference is directly attributable to the replacement of the hydrogen-bond-donating 7-hydroxy group with a methoxy group, which reduces the compound's hydrogen bond donor count from 1 to 0 [1]. The increased lipophilicity is quantitatively linked to an improved predicted passive membrane permeability, a crucial parameter for intracellular target engagement [2]. This makes the target compound a better candidate for assays requiring high cellular uptake.

ADME-Tox Prediction Drug-Likeness Physicochemical Profiling

Absence of Phenolic Glucuronidation/Sulfation Liability Contrasts with 7-Hydroxy Analog

The target compound's 7-methoxy group eliminates the phenolic OH present in 7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin, which is a known site for rapid Phase II conjugation (glucuronidation and sulfation) [1]. While the 7-hydroxy analog is a moderately potent CYP2E1 inhibitor (IC50 = 3.6 μM) , its utility in longer-term cellular or in vivo studies can be compromised by metabolic clearance. The methoxy derivative is predicted to have a significantly longer metabolic half-life due to the absence of this primary conjugation site, making it a more stable chemical probe for mechanistic studies.

Metabolic Stability Phase II Metabolism Coumarin SAR

Differential CYP Interaction Profile Inferred from Structural Analogs

While direct CYP inhibition data for the target compound is not publicly available, strong class-level inference can be drawn from closely related 3-arylcoumarins. The 7-hydroxy analog is a selective CYP2E1 inhibitor (IC50 = 3.6 μM) . The methoxy substitution at the 7-position is predicted to shift the CYP inhibition profile, as 7-methoxycoumarins are known substrates for CYP2A6 and CYP1A enzymes [1]. The target compound, with its 3-(4-methoxyphenyl) group and 7-methoxy substituent, is therefore expected to exhibit a distinct CYP interaction fingerprint compared to either the 7-hydroxy or the simple 7-methoxy-4-methylcoumarin. This predicted selectivity shift is critical for studies where off-target CYP modulation must be carefully controlled.

Cytochrome P450 Drug-Drug Interaction Coumarin Selectivity

Unique 3-Aryl Substitution Enables Antimitotic Activity Not Seen in Simple 4-Methylcoumarins

A class-level feature of 3-(4-methoxyphenyl)coumarins is their antimitotic activity, which is absent in simpler 4-methylcoumarins like 7-methoxy-4-methylcoumarin. The latter compound's reported bioactivity is limited to antibacterial effects (IC50 = 11.76 μg/ml against B. subtilis) . In contrast, polyalkoxy-3-(4-methoxyphenyl)coumarins, which share the target compound's core scaffold, have demonstrated in vivo antimitotic activity in a sea urchin embryo assay [1]. The 3-aryl group is essential for this tubulin-targeting activity, positioning the target compound as a relevant scaffold for anticancer research, a property its 7-methoxy-4-methylcoumarin analog does not possess.

Antimitotic Tubulin Inhibition Antiproliferative SAR

Optimal Research and Procurement Scenarios for 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one


Investigating Structure-Activity Relationships (SAR) at the 7-Position of 3-Arylcoumarins

This compound is the ideal 7-methoxy 'cap' in a matched molecular pair with 7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin. Procuring both allows for a direct comparison of the impact of 7-O-methylation on CYP inhibition selectivity, metabolic stability, and cellular permeability, as highlighted by the quantitative XLogP3 and H-bond donor differences [1]. This is a fundamental SAR study for medicinal chemistry programs optimizing coumarin-based leads.

Developing Metabolic-Stable Probes for CYP2E1-Related Research

For researchers studying CYP2E1 biology, the 7-hydroxy analog is a known inhibitor (IC50 3.6 μM) but suffers from Phase II metabolism. The 7-methoxy derivative is predicted to have superior metabolic stability due to the blocked conjugation site [1]. Procurement is recommended for experiments requiring delayed sampling times or where a more chemically stable inhibitor is needed. Its anticipated distinct CYP interaction profile, inferred from class-level data, also makes it a valuable tool for investigating isoform-specific effects [2].

Building a Focused Library for Tubulin Polymerization Inhibitor Screening

The 3-(4-methoxyphenyl)coumarin scaffold is a validated core for antimitotic agents targeting tubulin, a feature not shared by 7-methoxy-4-methylcoumarin which is primarily antibacterial [1]. This compound serves as a key, drug-like fragment (MW 296.3, XLogP3 3.4, 0 HBD) for assembling a focused library. Its improved permeability profile over hydroxylated analogs makes it well-suited for phenotypic screening in cancer cell lines where intracellular target access is required [2].

Quote Request

Request a Quote for 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.